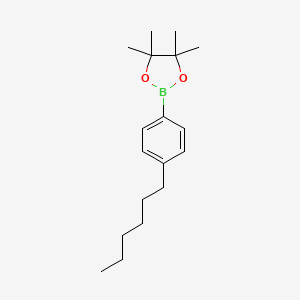

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds in various organic molecules.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Thyroid hormone receptor alpha (THRA) . THRA is a high-affinity receptor for thyroid hormones, including triiodothyronine and thyroxine . It can act as a repressor or activator of transcription .

Mode of Action

It is known to interact with the thyroid hormone receptor beta .

Biochemical Pathways

These pathways play crucial roles in metabolism, development, and growth .

Result of Action

Given its interaction with thyroid hormone receptors, it may influence cellular processes regulated by these receptors, such as cell metabolism, growth, and development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-hexylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Hexylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.

Conditions: Typically carried out in an organic solvent such as tetrahydrofuran or toluene, under an inert atmosphere at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

Biology: Employed in the development of bioconjugates and probes for biological imaging.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid

- 4-Hexylphenylboronic acid

- Pinacolborane

Uniqueness

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids and esters. Its tetramethyl-1,3,2-dioxaborolane moiety provides steric protection, reducing the likelihood of side reactions and increasing the efficiency of cross-coupling reactions.

Actividad Biológica

2-(4-Hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound belonging to the class of dioxaborolanes. This class of compounds has garnered attention due to their unique structural properties and potential applications in organic electronics and medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHBO

- Molecular Weight : 306.19 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The dioxaborolane ring system contributes to its stability and reactivity, making it a candidate for various biological applications.

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit anticancer activity through various mechanisms. The compound has been shown to inhibit cell proliferation in several cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

- Results : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs), thereby preventing progression to the S phase.

- Antimicrobial Mechanism : The exact mechanism is still under investigation; however, it is hypothesized that the compound disrupts bacterial cell membrane integrity.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study 1 : A research team synthesized various derivatives of dioxaborolanes and tested their anticancer properties in vivo using xenograft models. The results indicated a reduction in tumor size with minimal toxicity to normal tissues.

- Case Study 2 : A collaborative study focused on the antimicrobial effects of this compound in combination with traditional antibiotics. Synergistic effects were observed against resistant strains of bacteria.

Propiedades

IUPAC Name |

2-(4-hexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BO2/c1-6-7-8-9-10-15-11-13-16(14-12-15)19-20-17(2,3)18(4,5)21-19/h11-14H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLGLIZOVAOJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.